2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide
Description
2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoxaline moiety, which is a bicyclic structure containing nitrogen atoms, and is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-20(14-30-23-22(29)25-18-12-6-7-13-19(18)26-23)24-17-11-5-4-10-16(17)21(28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPQIGADCDQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive quinoxaline core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
Uniqueness
2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
The compound 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide (often abbreviated as HQSA) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of HQSA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
HQSA features a complex structure characterized by a quinoxaline moiety, a sulfanyl group, and an acetamide functional group. The molecular formula is , with a molecular weight of approximately 328.39 g/mol. The compound's structure suggests potential interactions with various biological targets, particularly in the context of inflammatory and cancer-related pathways.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 328.39 g/mol |
| LogP (octanol-water) | Not available |
| Solubility | Not extensively studied |
Antiinflammatory Properties
Recent studies indicate that HQSA exhibits significant anti-inflammatory effects. In vitro experiments demonstrated that HQSA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This inhibition is crucial for conditions like rheumatoid arthritis, where inflammation plays a central role.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophages showed that treatment with HQSA at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in TNF-α levels (p < 0.01) compared to untreated controls. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are pivotal in mediating inflammatory responses.
Anticancer Activity
HQSA has also been investigated for its anticancer properties. Preliminary data suggest that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
The anticancer effects are thought to be mediated through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates. In a study involving MCF-7 breast cancer cells, HQSA treatment resulted in a significant increase in caspase-3 activity (p < 0.05), indicating enhanced apoptotic signaling.
Antimicrobial Activity
Moreover, HQSA has shown promising antimicrobial properties against several bacterial strains. A disc diffusion assay revealed that HQSA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens.
Table 2: Summary of Biological Activities of HQSA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
